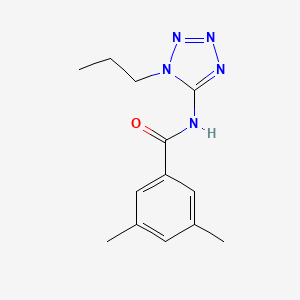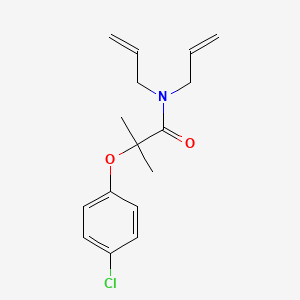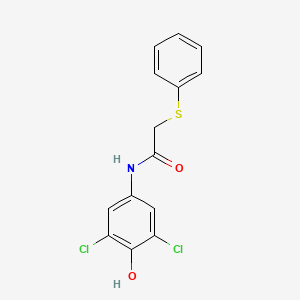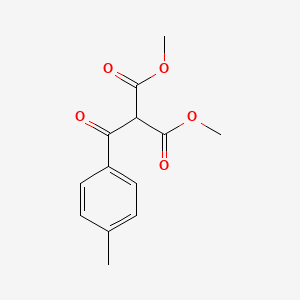
dimethyl (4-methylbenzoyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (4-methylbenzoyl)malonate, also known as DMMM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including organic synthesis, medicinal chemistry, and material science.
Applications De Recherche Scientifique
Dimethyl (4-methylbenzoyl)malonate has been extensively used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and functional materials. For instance, dimethyl (4-methylbenzoyl)malonate has been used in the synthesis of anti-cancer agents, anti-inflammatory drugs, and herbicides. Moreover, dimethyl (4-methylbenzoyl)malonate has been used as a key intermediate in the synthesis of organic light-emitting diodes (OLEDs) and liquid crystals.
Mécanisme D'action
The mechanism of action of dimethyl (4-methylbenzoyl)malonate is not fully understood, but it is believed to act as a Michael acceptor, reacting with various nucleophiles such as thiols, amines, and carboxylic acids. This reactivity makes it a useful building block in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of dimethyl (4-methylbenzoyl)malonate. However, studies have shown that dimethyl (4-methylbenzoyl)malonate can inhibit the growth of cancer cells and has anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using dimethyl (4-methylbenzoyl)malonate in lab experiments is its versatility as a building block in organic synthesis. Moreover, dimethyl (4-methylbenzoyl)malonate is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, dimethyl (4-methylbenzoyl)malonate is highly reactive and can be unstable under certain conditions, which can make it challenging to handle in lab experiments.
Orientations Futures
There are several future directions for research on dimethyl (4-methylbenzoyl)malonate. Firstly, further studies are needed to understand the mechanism of action of dimethyl (4-methylbenzoyl)malonate and its potential applications in medicinal chemistry. Secondly, there is a need to explore the use of dimethyl (4-methylbenzoyl)malonate in the synthesis of functional materials such as OLEDs and liquid crystals. Finally, there is a need to develop new synthetic methods for dimethyl (4-methylbenzoyl)malonate that are more efficient and environmentally friendly.
Conclusion:
In conclusion, dimethyl (4-methylbenzoyl)malonate is a versatile chemical compound that has significant potential for applications in various areas of scientific research. Its ease of synthesis and reactivity make it a useful building block in organic synthesis, and its potential applications in medicinal chemistry and material science make it an exciting area for future research.
Méthodes De Synthèse
Dimethyl (4-methylbenzoyl)malonate can be synthesized through a multi-step process that involves the reaction of 4-methylbenzoyl chloride with diethyl malonate, followed by the esterification of the resulting intermediate with methanol in the presence of a catalyst such as p-toluenesulfonic acid. The final product is obtained after purification through column chromatography.
Propriétés
IUPAC Name |
dimethyl 2-(4-methylbenzoyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-8-4-6-9(7-5-8)11(14)10(12(15)17-2)13(16)18-3/h4-7,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBPFRFPHFWGGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5770701.png)
![N-{4-[(2-acetylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B5770717.png)


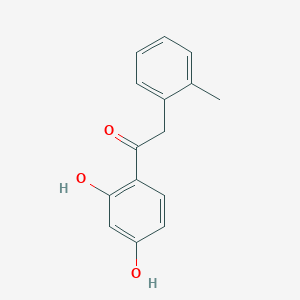

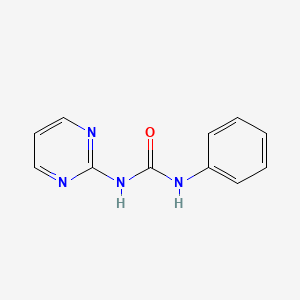
![3-benzyl-7-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5770735.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5770737.png)
